REACTION_SMILES
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[C:22].[CH3:19][CH2:20][OH:21].[Cl:2][c:3]1[nH:4][c:5](-[c:13]2[n:14][cH:15][cH:16][cH:17][cH:18]2)[cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12].[ClH:1].[Pd:23]>>[cH:3]1[nH:4][c:5](-[c:13]2[n:14][cH:15][cH:16][cH:17][cH:18]2)[cH:6][c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(-c2ccccn2)[nH]c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1c[nH]c(-c2ccccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |